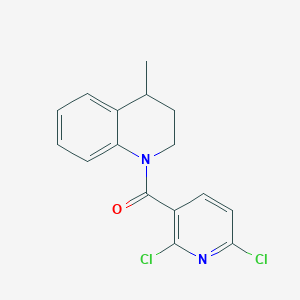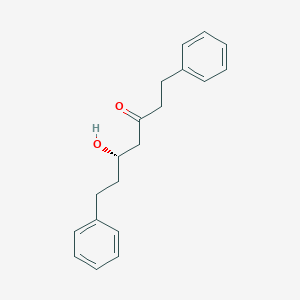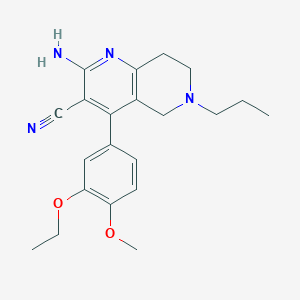![molecular formula C19H20F3N3O5 B2535872 1-[1-(2,3-Dihidro-1,4-benzodioxina-5-carbonil)piperidin-4-il]-3-(2,2,2-trifluoroetil)imidazolidina-2,4-diona CAS No. 2097926-10-6](/img/structure/B2535872.png)
1-[1-(2,3-Dihidro-1,4-benzodioxina-5-carbonil)piperidin-4-il]-3-(2,2,2-trifluoroetil)imidazolidina-2,4-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C19H20F3N3O5 and its molecular weight is 427.38. The purity is usually 95%.
BenchChem offers high-quality 1-[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación Anticancerígena
La estructura única del compuesto y sus posibles interacciones con las vías celulares lo convierten en un candidato interesante para la investigación del cáncer. Los investigadores estudian sus efectos sobre el crecimiento tumoral, la apoptosis y la inhibición de la metástasis. Los estudios preliminares sugieren que puede interferir con vías de señalización específicas involucradas en la progresión del cáncer .
Neurofarmacología y Propiedades Anxiolíticas
Dada su estructura similar a las benzodiazepinas, este compuesto podría tener efectos ansiolíticos (antiansiedad). Los científicos exploran su afinidad de unión a los receptores GABA y su potencial como un nuevo agente ansiolítico. Se necesitan más estudios para validar su eficacia y seguridad .
Actividad Antibacteriana
La parte trifluoroetil-imidazolidina puede contribuir a las propiedades antibacterianas. Los investigadores estudian su capacidad para inhibir el crecimiento bacteriano, particularmente contra cepas resistentes a los medicamentos. Comprender su mecanismo de acción podría conducir a nuevos antibióticos .
Potencial Antiinflamatorio
La inflamación juega un papel crucial en diversas enfermedades. El andamiaje de benzodiazepina de este compuesto podría modular las vías inflamatorias. Los investigadores estudian sus efectos sobre la producción de citoquinas, la migración de leucocitos y el daño tisular. Las aplicaciones potenciales incluyen trastornos inflamatorios y enfermedades autoinmunes .
Enfermedades Neurodegenerativas
Dadas sus posibles propiedades ansiolíticas, los investigadores exploran si podría mitigar afecciones neurodegenerativas como la enfermedad de Alzheimer o Parkinson. Las investigaciones se centran en los efectos neuroprotectores, la modulación de neurotransmisores y la reducción del estrés oxidativo .
Propiedades
IUPAC Name |
1-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O5/c20-19(21,22)11-25-15(26)10-24(18(25)28)12-4-6-23(7-5-12)17(27)13-2-1-3-14-16(13)30-9-8-29-14/h1-3,12H,4-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJJEOZVHNOOCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)C3=C4C(=CC=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Amino-4-(4-methylphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2535789.png)
![Tert-butyl N-[[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]methyl]carbamate](/img/structure/B2535790.png)
![methyl N-(4-{[(4-methylphenyl)methyl]sulfamoyl}phenyl)carbamate](/img/structure/B2535791.png)





![N-(6-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2535803.png)

![(5E)-5-[(5-ethyl-2-thienyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2535806.png)

![2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2535810.png)
![4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-ethyl-1H-pyrazole](/img/structure/B2535811.png)
